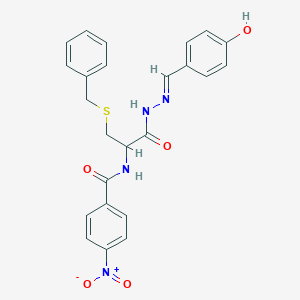
S-Benzyl-N2-(4-nitrobenzoyl)cysteine N'-(4-hydroxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes benzylsulfanyl, hydrazino, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include benzyl chloride, thiourea, and hydrazine hydrate. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE
- N-{1-[(BENZYLSULFANYL)METHYL]-2-[2-(2,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-2-OXOETHYL}-2-BROMOBENZAMIDE
Uniqueness
N-(1-[(BENZYLSULFANYL)METHYL]-2-{2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from similar compounds.
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H22N4O5S/c29-21-12-6-17(7-13-21)14-25-27-24(31)22(16-34-15-18-4-2-1-3-5-18)26-23(30)19-8-10-20(11-9-19)28(32)33/h1-14,22,29H,15-16H2,(H,26,30)(H,27,31)/b25-14+ |
InChI Key |
XQWIXGSJROBAPJ-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















